molecular formula C18H20N4O3 B2753052 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 1798678-27-9

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2753052
CAS No.: 1798678-27-9
M. Wt: 340.383
InChI Key: OKAULMLSGGKTSB-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

A study on the synthesis of substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives highlights an efficient and general method using benzyl amine and aromatic aldehydes among other reactants. This method, supported by theoretical calculations, provides a foundation for the creation of various derivatives of isoxazole and benzoxazole compounds, which are crucial for further chemical investigations and potential applications in medicinal chemistry (Guleli et al., 2019).

Antimicrobial and Antitumor Activities

Research into novel analogs of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents includes the synthesis of various derivatives through the condensation of carboxamide with aromatic aldehydes. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into the structure-activity relationship and potential therapeutic applications (Rahmouni et al., 2016).

Molecular Docking and Biological Activity Screening

A study involving the synthesis and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives from a pyridine-3-carbonitrile precursor demonstrates the potential of these compounds in antimicrobial and antioxidant activity. Molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating the promise of these derivatives in therapeutic applications (Flefel et al., 2018).

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11-16(12(2)25-21-11)17(23)19-10-13-6-5-9-22(13)18-20-14-7-3-4-8-15(14)24-18/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAULMLSGGKTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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